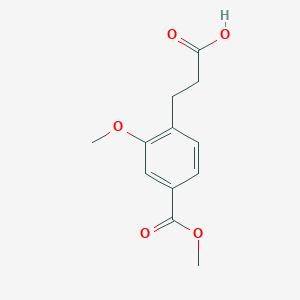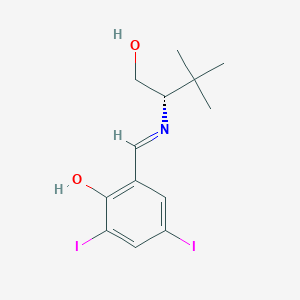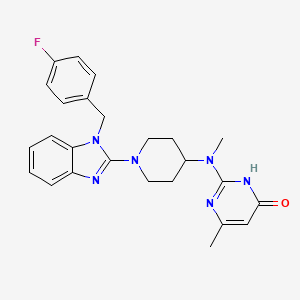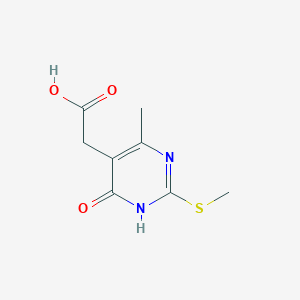![molecular formula C13H20N2O2S B1450872 1-[2-Methyl-4-(methylsulphonyl)phenyl]-3-methylpiperazine CAS No. 942474-40-0](/img/structure/B1450872.png)
1-[2-Methyl-4-(methylsulphonyl)phenyl]-3-methylpiperazine
Overview
Description
“1-[2-Methyl-4-(methylsulphonyl)phenyl]-3-methylpiperazine” is an intermediate for preparing COX-2 inhibitors, which are pharmaceutically active compounds having analgesic and anti-inflammatory action .
Synthesis Analysis
The synthesis of “1-[2-Methyl-4-(methylsulphonyl)phenyl]-3-methylpiperazine” involves a five-step process . The process begins with the conversion of 4-(methylthio) benzyl alcohol into 4-(methylthio) benzyl chloride using hydrochloric acid. This is followed by the conversion of 4-(methylthio) benzyl chloride into 4-(methylthio) phenylacetonitrile using an alkali metal cyanide. The 4-(methylthio) phenylacetonitrile is then condensed with a 6-methylnicotinic ester to give 3-[2-(4-methylthio) phenyl)-2-cyanoacetyl] (6-methyl) pyridine. This compound is then hydrolyzed and decarboxylated under acidic conditions to give 3-[2-(4-methylthio) phenyl) acetyl] (6-methyl) pyridine. Finally, this compound is oxidized to give the end product .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “1-[2-Methyl-4-(methylsulphonyl)phenyl]-3-methylpiperazine” have been described in the synthesis analysis section. The process involves several steps, including conversion, condensation, hydrolysis, decarboxylation, and oxidation .
Scientific Research Applications
Muscarinic Antagonist Properties
- Diphenyl Sulfoxides as Selective Antagonists : A study on [4-(phenylsulfonyl)phenyl]methylpiperazine led to the discovery of a compound that is a selective muscarinic antagonist, particularly the M2 receptor. This compound shows significant potential in muscarinic receptor-related research and applications (J A Kozlowski et al., 2000).
Anticancer Activity
- Metabolism in Anticancer Agents : A compound related to 4-methylpiperazine showed excellent in vivo and in vitro anticancer activity with low toxicity. Its metabolism in rat bile was extensively studied, revealing insights into its pharmacokinetics (Xiaomei Jiang et al., 2007).
Chemical Synthesis and Characterization
- Synthesis of 1-Methyl-4-[2-Aryl-1-Diazenyl]piperazines : A series of triazenes derived from 1-methylpiperazine were synthesized, providing a new avenue for chemical research and potential pharmaceutical applications (Vanessa Renee Little & K. Vaughan, 2004).
- Synthesis of Novel Compounds : The synthesis of 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, a novel compound, indicates the versatility of methylpiperazine derivatives in organic synthesis (N. Mishriky & A. Moustafa, 2013).
Antimycobacterial Agents
- 1,5-Diphenylpyrrole Derivatives : Compounds including 2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole demonstrated significant activity against Mycobacterium tuberculosis, suggesting potential in treating tuberculosis (M. Biava et al., 2008).
Novel Amides Synthesis
- Synthesis of New Carboxylic Acid Amides : New amides containing an N-methylpiperazine fragment were synthesized, contributing to the field of medicinal chemistry and drug development (E. Koroleva et al., 2011).
properties
IUPAC Name |
3-methyl-1-(2-methyl-4-methylsulfonylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-10-8-12(18(3,16)17)4-5-13(10)15-7-6-14-11(2)9-15/h4-5,8,11,14H,6-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDYUGMPCHGURQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C(C=C2)S(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Methyl-4-(methylsulphonyl)phenyl]-3-methylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-amino-2-[(2,4-dichlorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450791.png)


![[2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B1450799.png)
![benzo[g]quinazolin-4(3H)-one](/img/structure/B1450800.png)



![3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B1450806.png)



